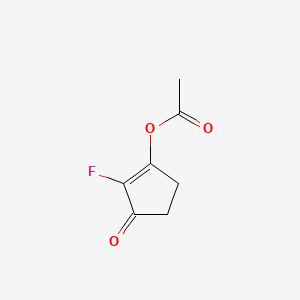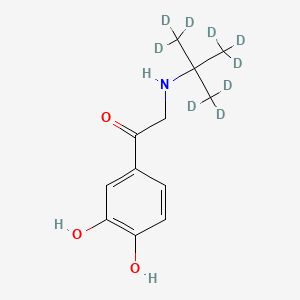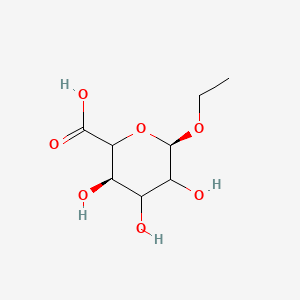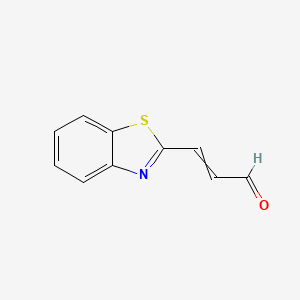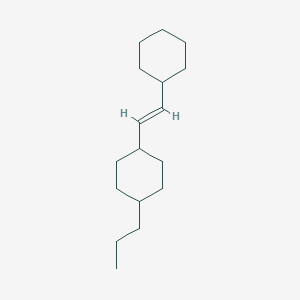
trans,trans-4-Propyldicyclohexylethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,trans-4-Propyldicyclohexylethylene: is an organic compound with the molecular formula C17H30 It is a derivative of dicyclohexylethylene, characterized by the presence of a propyl group and two cyclohexyl rings connected by an ethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Propyldicyclohexylethylene typically involves the following steps:
Cyclohexylation: Cyclohexane is reacted with 1,1-dichloroethane under appropriate conditions to form cyclohexyl alkyne.
Alkylation: The cyclohexyl alkyne is then reacted with propyl bromide to produce the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur, especially at the cyclohexyl rings, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine) or alkyl halides under UV light or heat.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or alkylated cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in the development of new biomolecules or pharmaceuticals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which trans,trans-4-Propyldicyclohexylethylene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in different chemical reactions, influencing pathways such as:
Oxidation-Reduction Pathways: Involving electron transfer processes.
Substitution Reactions: Affecting molecular stability and reactivity.
Comparison with Similar Compounds
- 4-Ethenyl-4’-propyl-1,1’-bicyclohexyl
- 4-Propyl-4’-vinyl-1,1’-bicyclohexane
Comparison:
- Structural Differences: While similar in having cyclohexyl rings and ethylene bridges, the position and type of substituents (e.g., propyl vs. vinyl groups) can significantly affect their chemical properties and reactivity.
- Uniqueness: trans,trans-4-Propyldicyclohexylethylene is unique due to its specific arrangement of the propyl group and the trans configuration of the cyclohexyl rings, which can influence its stability and reactivity in various chemical processes .
Properties
Molecular Formula |
C17H30 |
|---|---|
Molecular Weight |
234.4 g/mol |
IUPAC Name |
1-[(E)-2-cyclohexylethenyl]-4-propylcyclohexane |
InChI |
InChI=1S/C17H30/c1-2-6-15-9-12-17(13-10-15)14-11-16-7-4-3-5-8-16/h11,14-17H,2-10,12-13H2,1H3/b14-11+ |
InChI Key |
QRNGQGDEQAQBLU-SDNWHVSQSA-N |
Isomeric SMILES |
CCCC1CCC(CC1)/C=C/C2CCCCC2 |
Canonical SMILES |
CCCC1CCC(CC1)C=CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
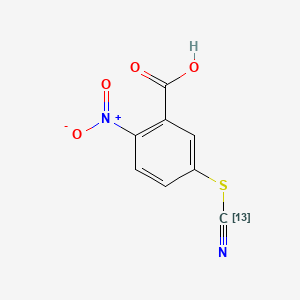
![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
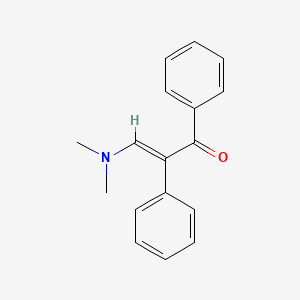
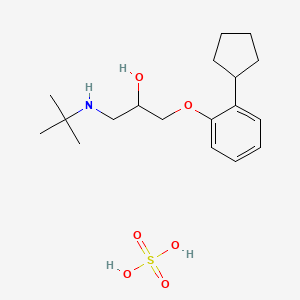
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)

